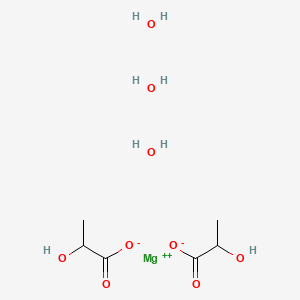![molecular formula C8H6N2O2 B1319054 Acide imidazo[1,2-a]pyridin-7-carboxylique CAS No. 648423-85-2](/img/structure/B1319054.png)
Acide imidazo[1,2-a]pyridin-7-carboxylique
Vue d'ensemble
Description
Imidazo[1,2-a]pyridine-7-carboxylic acid is an organic compound with the molecular formula C8H6N2O2. It is a fused bicyclic heterocycle that contains both imidazole and pyridine rings. This compound is known for its stability at room temperature and appears as a white to light yellow solid . It has garnered significant interest in various fields due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Imidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors, binding to their targets and causing changes .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been studied for their potential in medicinal chemistry, suggesting they may interact with various biochemical pathways
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Imidazo[1,2-a]pyridine-7-carboxylic acid, such factors could include temperature, pH, and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
Imidazo[1,2-a]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, imidazo[1,2-a]pyridine-7-carboxylic acid can bind to specific protein receptors, altering their conformation and activity .
Cellular Effects
The effects of imidazo[1,2-a]pyridine-7-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, imidazo[1,2-a]pyridine-7-carboxylic acid can modulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes . These effects can lead to changes in cell function, including alterations in cell growth, survival, and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of imidazo[1,2-a]pyridine-7-carboxylic acid involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, imidazo[1,2-a]pyridine-7-carboxylic acid can activate or repress gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidazo[1,2-a]pyridine-7-carboxylic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine-7-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth, metabolism, and viability .
Dosage Effects in Animal Models
The effects of imidazo[1,2-a]pyridine-7-carboxylic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular antioxidant capacity and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage, inflammation, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
Imidazo[1,2-a]pyridine-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of imidazo[1,2-a]pyridine-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of imidazo[1,2-a]pyridine-7-carboxylic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, imidazo[1,2-a]pyridine-7-carboxylic acid can be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of imidazo[1,2-a]pyridine-7-carboxylic acid may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine-7-carboxylic acid can be compared with other similar compounds such as:
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Imidazo[4,5-b]pyridine: Used in the development of anti-inflammatory agents.
Imidazo[1,2-b]pyridazine: Explored for its potential in treating neurological disorders.
The uniqueness of imidazo[1,2-a]pyridine-7-carboxylic acid lies in its versatile reactivity and broad range of applications, making it a valuable compound in both academic and industrial research .
Propriétés
IUPAC Name |
imidazo[1,2-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKDVVKJZVLVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593145 | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648423-85-2 | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of IPCA in the context of "carbon dots"?
A: Research has shown that IPCA is the key fluorescent component within nanoparticles synthesized from citric acid and ethylenediamine, often referred to as "carbon dots." [] While initially assumed to be primarily composed of carbon, these nanoparticles actually derive their fluorescence from the presence of IPCA. This discovery highlights the importance of precise chemical characterization in nanomaterial research.
Q2: How was the presence and quantity of IPCA within these nanoparticles determined?
A2: Researchers employed a combination of advanced analytical techniques to confirm the presence and quantify IPCA within the nanoparticles. These techniques included:
- Solid-State Nuclear Magnetic Resonance (NMR): Various NMR experiments (¹³C, ¹³C{¹H}, ¹H–¹³C, ¹³C{¹⁴N}, and ¹⁵N) provided detailed structural information, revealing the presence of specific chemical groups and confirming the existence of IPCA. []
- Quantitative Analysis: Quantitative analysis of the ¹³C and ¹⁵N NMR spectra enabled researchers to determine the concentration of IPCA within the nanoparticles, which was found to be surprisingly high at 18 ± 2 wt%. []
Q3: What are the potential applications of IPCA based on its properties?
A: IPCA exhibits strong fluorescence with a high quantum yield of around 85 ± 5%, absorbing light at 350 nm and emitting at 450 nm. [] This property, combined with its confirmed presence within polymer nanoparticles, suggests several potential applications:
Q4: Are there any methods to isolate IPCA from the starting materials?
A4: Yes, researchers have successfully isolated IPCA from the reaction mixture using:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














